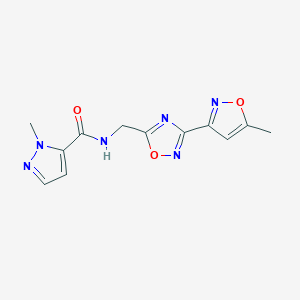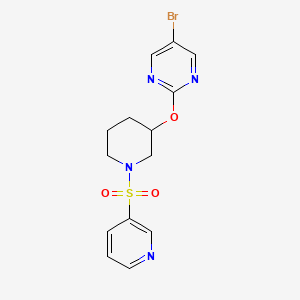
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Vue d'ensemble
Description
“Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of tetrahydroquinoline .
Synthesis Analysis
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” is represented by the linear formula C11H11NO3 .Chemical Reactions Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves a [1,5]-hydride shift triggered N-Dealkylative Cyclization . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate” include a molecular weight of 205.21 . It is a solid at room temperature . The boiling point is 402.4±45.0C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been a subject of research in the synthesis of complex chemical structures. Rudenko et al. (2012) explored the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, including structural analysis through X-ray structural analysis (Rudenko et al., 2012).
Methodologies in Organic Synthesis
Kobayashi et al. (2003) discovered a magnesium amide-induced sequential conjugate addition/Claisen-type condensation process, providing a pathway to access 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Kobayashi et al., 2003).
Application in Antibacterial Agents
In the field of pharmacology, specifically in the development of antibacterial agents, Balaji et al. (2013) reported the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives via an ultrasound-promoted reaction, highlighting the potential of this compound in creating new antibacterial agents (Balaji et al., 2013).
Potential in Cancer Research
Gaber et al. (2021) conducted research aiming to synthesize new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluate their anticancer effects against the breast cancer MCF-7 cell line, demonstrating the compound's relevance in cancer research (Gaber et al., 2021).
Exploration in Neurological Research
Niwa et al. (1987) identified 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline in the human brain, both parkinsonian and normal, suggesting a potential role in neurological research, particularly related to Parkinson's disease (Niwa et al., 1987).
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Result of Action
Given the diverse biological activities of tetrahydroquinoline derivatives, it is plausible that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-5,8H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKYMNFPRFYLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

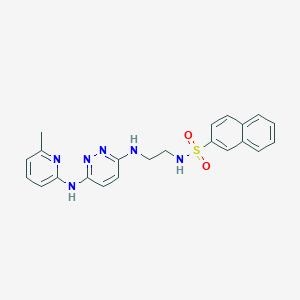
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)
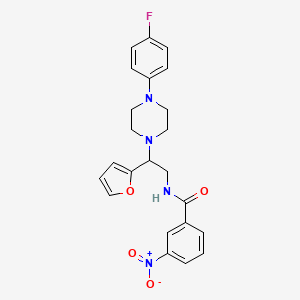
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)
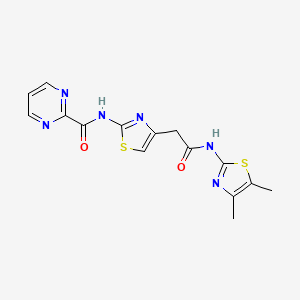

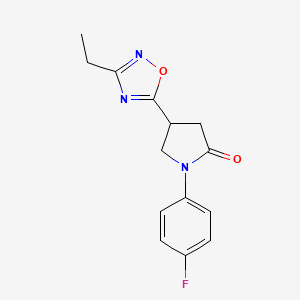
![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)

